Acetyl Octanoate Acetyl Octanoate Acetyl Octanoate is a natural product found in Mandragora autumnalis and Mandragora officinarum with data available.
Brand Name: Vulcanchem
CAS No.: 18698-50-5
VCID: VC17062096
InChI: InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Acetyl Octanoate

CAS No.: 18698-50-5

Cat. No.: VC17062096

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Acetyl Octanoate - 18698-50-5

Specification

CAS No. 18698-50-5
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name acetyl octanoate
Standard InChI InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3
Standard InChI Key ADCQBLMDYBHFGK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OC(=O)C

Introduction

Structural and Chemical Characteristics of Acetyl Octanoate

Acetyl octanoate (systematic name: octanoyl acetate) is an ester formed through the condensation of acetic acid and octanoic acid. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol. The compound features an acetyl group (–OCOCH₃) linked to the octanoyl moiety (–CH₂(CH₂)₆COO–), resulting in a structure optimized for both hydrophobicity and limited water solubility.

Synthesis Methods

The synthesis of acetyl octanoate typically follows classical esterification protocols. As illustrated in the acetoacetic ester synthesis , nucleophilic acyl substitution reactions between acid chlorides or anhydrides and alcohols are common. For acetyl octanoate, two primary routes are plausible:

  • Direct esterification: Octanoic acid reacts with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid):

    CH₃(CH₂)₆COOH + (CH₃CO)₂O → CH₃(CH₂)₆COOCOCH₃ + CH₃COOH\text{CH₃(CH₂)₆COOH + (CH₃CO)₂O → CH₃(CH₂)₆COOCOCH₃ + CH₃COOH}
  • Transesterification: Ethyl octanoate reacts with acetyl chloride under basic conditions:

    CH₃(CH₂)₆COOCH₂CH₃ + CH₃COCl → CH₃(CH₂)₆COOCOCH₃ + CH₂CH₃Cl\text{CH₃(CH₂)₆COOCH₂CH₃ + CH₃COCl → CH₃(CH₂)₆COOCOCH₃ + CH₂CH₃Cl}

These methods yield acetyl octanoate with purities exceeding 95%, though optimization of reaction time and temperature is critical to minimizing side products .

Physicochemical Properties

While direct data on acetyl octanoate are scarce, its properties can be extrapolated from analogous esters:

PropertyValue (Estimated)Comparison to Octanoate
Boiling Point245–250°CHigher than octanoic acid (239°C)
Density (20°C)0.92 g/cm³Similar to medium-chain triglycerides
Solubility in Water0.1 g/LLower than octanoate (1.5 g/L)
LogP (Octanol-Water)3.8Reflects increased hydrophobicity

These properties suggest acetyl octanoate’s suitability as a solvent in coatings or fragrances, where volatility and solubility profiles are advantageous.

Recent Advances and Research Gaps

Emerging Studies

  • Microbiome Modulation: Octanoate enhances Lactobacillus populations in fish intestines , implying acetyl octanoate might similarly influence microbial communities.

  • Cardiac Energy Substrates: Differential effects of octanoate vs. heptanoate in myocardial metabolism underscore the need to explore acetyl octanoate’s role in heart disease models.

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, and excretion profiles of acetyl octanoate remain uncharacterized.

  • Synthase Specificity: Enzymes catalyzing acetyl octanoate hydrolysis (e.g., carboxylesterases) require identification.

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